5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione
Overview
Description
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring with carbonyl groups at positions 2 and 4, and a benzylidene group substituted at position 5. This compound is known for its diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing thiazolidine-2,4-dione with 2-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis may be optimized by using deep eutectic solvents, which act as both solvents and catalysts, making the process more environmentally friendly . These solvents can enhance the yield and purity of the product while reducing the need for hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated benzylidene thiazolidine-2,4-diones.
Scientific Research Applications
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets:
Antidiabetic Activity: Acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity.
Antitumor Activity: Inhibits histone deacetylases, leading to the activation of tumor suppressor genes.
Anti-inflammatory Activity: Inhibits lipoxygenase, reducing the production of pro-inflammatory leukotrienes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its antidiabetic properties.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Similar structure but with a hydroxyl group at the para position of the benzylidene ring.
5-(3-Methoxybenzylidene)thiazolidine-2,4-dione: Contains a methoxy group at the meta position.
Uniqueness
5-(2-Hydroxybenzylidene)thiazolidine-2,4-dione is unique due to its ortho-hydroxy substitution, which can influence its electronic properties and reactivity. This substitution pattern can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-94-6 | |
Record name | NSC31153 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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